Aminoethylphosphinic acid

Catalog No.
S627026
CAS No.
71937-28-5
M.F
C2H7NO2P+
M. Wt
108.06 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminoethylphosphinic acid

CAS Number

71937-28-5

Product Name

Aminoethylphosphinic acid

IUPAC Name

1-aminoethyl-hydroxy-oxophosphanium

Molecular Formula

C2H7NO2P+

Molecular Weight

108.06 g/mol

InChI

InChI=1S/C2H6NO2P/c1-2(3)6(4)5/h2H,3H2,1H3/p+1

InChI Key

RKNZSDPICWKOHV-UHFFFAOYSA-O

SMILES

CC(N)[P+](=O)O

Synonyms

1-aminoethylphosphinate, 1-aminoethylphosphinic acid, 1-aminoethylphosphinic acid, (+)-isomer, 1-aminoethylphosphinic acid, (+-)-isomer, 1-aminoethylphosphinic acid, sodium salt, (+-)-isomer

Canonical SMILES

CC(N)[P+](=O)O

Aminoethylphosphinic acid (CAS 71937-28-5), frequently designated as 1-aminoethylphosphinic acid or Ala-P, is a water-soluble phosphinic analogue of alanine. In industrial and pharmaceutical procurement, it serves two distinct functions: as a downstream melanogenesis regulator in dermatological formulations, and as a structural building block for the synthesis of phosphonodepsipeptides. Unlike conventional carboxylic acids or standard phosphonates, the phosphinic acid core allows for the formation of P-O-C ester linkages that resist enzymatic degradation. This structural feature provides stability in aqueous cosmetic matrices (operating across a pH range of 3.0 to 9.0) and in biological systems where it acts as a hapten or enzyme inhibitor precursor [1].

Substituting aminoethylphosphinic acid with conventional depigmenting agents (such as kojic acid, arbutin, or ascorbic acid) or its phosphonic acid analog (aminoethylphosphonic acid) alters both formulation stability and biological mechanism. Standard skin-lightening agents act as direct tyrosinase inhibitors; however, tyrosinase is also essential for catecholamine biosynthesis, meaning direct inhibition can lead to cellular toxicity. Aminoethylphosphinic acid bypasses this by acting downstream—stabilizing DOPAchrome and inhibiting dopachrome tautomerase—thus preventing melanin formation without disrupting upstream enzymatic processes [1]. Furthermore, in synthetic chemistry, substituting with a phosphonic acid yields phosphonopeptides (containing P-N bonds) rather than phosphonodepsipeptides (containing P-O bonds). The phosphonamidate bond is significantly more susceptible to enzymatic cleavage, rendering the resulting prodrugs or haptens unstable in vivo [2].

Downstream Melanin Liberation Reduction via DOPAchrome Stabilization

In UV-irradiated melanocyte models, standard tyrosinase inhibitors show variable efficacy and dose-dependent cytotoxicity. Aminoethylphosphinic acid targets the downstream stabilization of DOPAchrome. Quantitative assays demonstrate that at 48 hours post-irradiation, aminoethylphosphinic acid decreases melanin liberation by approximately 70%, outperforming standard tyrosinase inhibitors without inducing cellular toxicity [1].

Evidence DimensionMelanin liberation reduction (48h post-UV irradiation)
Target Compound Data~70% reduction in melanin liberation
Comparator Or BaselineStandard tyrosinase inhibitors (e.g., Kojic acid/Arbutin) baseline
Quantified DifferenceGreater melanin reduction (~70%) without tyrosinase-linked cytotoxicity
ConditionsUV-irradiated tanned reconstructed epidermis / melanocyte culture

Allows formulators to achieve high-efficacy skin depigmentation without the regulatory and safety concerns associated with direct tyrosinase inhibition.

Aqueous Formulation Stability and pH Tolerance

Ascorbic acid (Vitamin C), a common benchmark for skin brightening, oxidizes in aqueous solutions, requiring strict pH control (typically < 3.5) or encapsulation. Aminoethylphosphinic acid maintains stability in hydroglycolic and aqueous solutions across a broad pH range of 3.0 to 9.0, showing resistance against skin enzymatic degradation.

Evidence DimensionOperational pH stability range in aqueous media
Target Compound DataStable between pH 3.0 and 9.0
Comparator Or BaselineAscorbic acid (requires pH < 3.5, rapid oxidation)
Quantified DifferenceBroader formulation window (pH 3-9) without oxidative degradation
ConditionsAqueous gel and emulsion formulation testing

Drastically reduces manufacturing complexity and extends the shelf-life of aqueous cosmetic products compared to traditional vitamin C derivatives.

Precursor Suitability for Enzymatically Stable Phosphonodepsipeptides

When synthesizing enzyme inhibitors or haptens, the choice of phosphorus precursor determines the half-life of the final molecule. Using aminoethylphosphonic acid yields phosphonopeptides with P-N (phosphonamidate) bonds, which are cleaved by biological peptidases. Utilizing aminoethylphosphinic acid allows for the formation of phosphonodepsipeptides with P-O-C ester linkages, which demonstrate higher resistance to enzymatic hydrolysis [1].

Evidence DimensionIn vivo bond stability against enzymatic cleavage
Target Compound DataHigh stability (P-O-C phosphonate bond from phosphinic precursor)
Comparator Or BaselineLow stability (P-N phosphonamidate bond from phosphonic precursor)
Quantified DifferencePhosphonodepsipeptides resist enzymatic degradation longer than phosphonopeptides
ConditionsIn vivo biological assays / Hapten stability testing

Crucial for pharmaceutical procurement when designing prodrugs or haptens that must survive enzymatic degradation to reach their biological targets.

High-Stability Aqueous Depigmentation Cosmetics

Because aminoethylphosphinic acid is stable across a pH range of 3.0 to 9.0 and does not oxidize like ascorbic acid, it is an appropriate active ingredient for clear aqueous gels, hydroglycolic serums, and light emulsions targeting age spots and hyperpigmentation [1].

Synergistic Melanogenesis Blockade Formulations

Since this compound acts downstream by stabilizing DOPAchrome rather than inhibiting tyrosinase, it is suitable for co-formulation with standard tyrosinase inhibitors (like arbutin or kojic acid). This creates a dual-pathway blockade that increases skin lightening efficacy without the additive dose-dependent toxicity of primary inhibitors [1].

Synthesis of Phosphonodepsipeptide Haptens and Prodrugs

In pharmaceutical manufacturing, N-protected aminoethylphosphinic acid is utilized as a precursor for synthesizing phosphonodepsipeptides. The resulting P-O-C linkages provide the enzymatic stability required for developing catalytic monoclonal antibodies (e.g., against D-Ala-D-Lac for vancomycin resistance) and stable enzyme inhibitors[2].

XLogP3

-1.3

Other CAS

74333-44-1

Wikipedia

Aminoethylphosphinic acid

Dates

Last modified: 07-20-2023

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